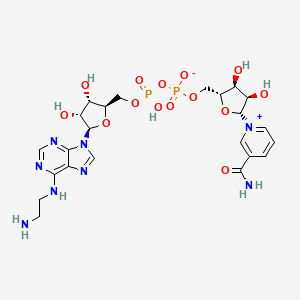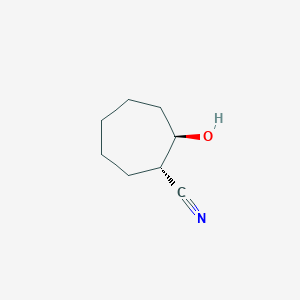
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a hydroxyl group and a nitrile group attached to a cycloheptane ring, providing it with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the use of imine reductases from Streptomyces viridochromogenes has been reported to achieve high enantioselectivity in the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic processes due to their high selectivity and efficiency. Enzymatic resolution methods, such as kinetic resolution using lipases or esterases, are commonly employed to obtain the desired enantiomer in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1-amine derivatives.
Substitution: Formation of cycloheptane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with the enzyme’s active site. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine: Shares the (1S,2R) configuration but has a cyclopropane ring instead of a cycloheptane ring.
(1S,2R)-(+)-Ephedrine: A well-known chiral compound used in pharmaceuticals.
Uniqueness
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on a cycloheptane ring. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1 |
Clave InChI |
UUKOIADLIKOKAF-JGVFFNPUSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](CC1)O)C#N |
SMILES canónico |
C1CCC(C(CC1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
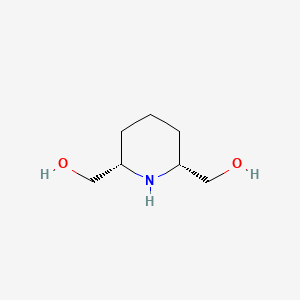
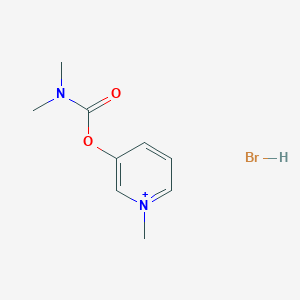
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
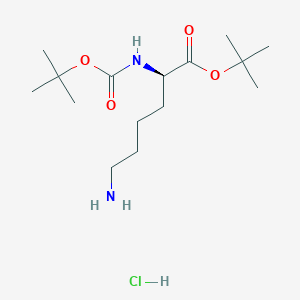
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
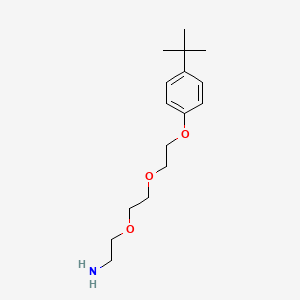

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)

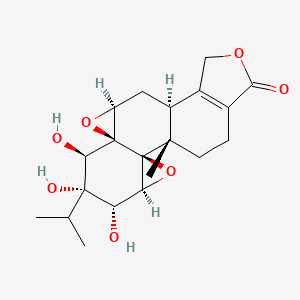
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
